Positional Isomerism Drives Distinct pKa and Effective Buffering Range Compared to AMPD
The structural distinction between 2-(aminomethyl)propane-1,3-diol (aminomethyl substitution at C2) and 2-amino-2-methyl-1,3-propanediol, AMPD (amino and methyl substitution at C2) results in different acid dissociation behavior. While experimental pKa data for the target compound are limited to predicted values of 14.31±0.10 , AMPD has an established experimental pKa of 8.8 at 25°C with an effective pH range of 7.8 to 9.7 [1]. This pKa difference of approximately 5.5 units indicates that 2-(aminomethyl)propane-1,3-diol will exhibit buffering capacity in a substantially more alkaline region than AMPD, a critical parameter for assay compatibility in strongly basic conditions where AMPD is ineffective.
| Evidence Dimension | pKa and effective pH buffering range |
|---|---|
| Target Compound Data | pKa: 14.31±0.10 (predicted, ACD/Labs); experimental pKa data not available in authoritative databases |
| Comparator Or Baseline | AMPD (CAS 115-69-5): pKa 8.8 at 25°C; effective pH range 7.8-9.7 |
| Quantified Difference | ΔpKa ≈ 5.5 units; target compound expected to buffer in more strongly alkaline region |
| Conditions | Target compound pKa predicted via ACD/Labs Percepta Platform PhysChem Module v14.00; AMPD pKa measured experimentally at 25°C |
Why This Matters
This difference determines which pH-sensitive enzymatic or biochemical reactions each buffer can support, preventing assay failure due to buffer mismatch.
- [1] ChemBase. 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5) Properties. View Source
